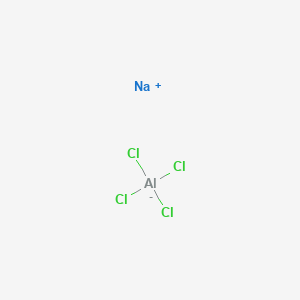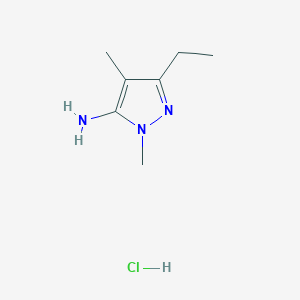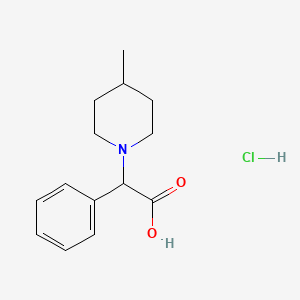
Sodium tetrachloroaluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrachloroaluminate, also known as natrium chloroaluminate, is a chemical compound with the formula NaAlCl4 . It was discovered in the 20th century and is the sodium salt of the tetrachloroaluminate anion .
Synthesis Analysis
Sodium tetrachloroaluminate can be prepared from sodium chloride and aluminium trichloride .Molecular Structure Analysis
The molecular formula of Sodium tetrachloroaluminate is NaAlCl4 . The anion has a tetrahedral shape, similar to carbon tetrachloride where carbon is replaced with aluminium .Chemical Reactions Analysis
Sodium tetrachloroaluminate is used as a catalyst for organic reactions . It is also used as an electrolyte in sodium-nickel chloride batteries .Physical And Chemical Properties Analysis
Sodium tetrachloroaluminate is a yellow hygroscopic powder . It has a melting point of 157 °C and a density of 2.01 g/mL at 25 °C .Scientific Research Applications
Sodium tetrachloroaluminate: A Comprehensive Analysis
Organic Synthesis: Sodium tetrachloroaluminate is utilized as a Friedel-Crafts acylating agent , which is a type of chemical reaction used to introduce acyl groups into organic compounds. It also serves as a dehydrating and dehydrogenating agent in organic synthesis, aiding in the removal of water (dehydration) and hydrogen (dehydrogenation) from molecules .
Electrolytes in Sodium Batteries: This compound has been explored as an electrolyte in rechargeable sodium batteries , particularly with transition metal chlorides as cathode materials. These batteries are gaining attention due to their potential advantages over sodium-sulfur batteries .
Halogen Exchange Studies: In scientific research, Sodium tetrachloroaluminate is used to study halogen exchange equilibria in low melting mixtures, which is important for understanding the behavior of halogens in various chemical processes .
Mechanism of Action
The tetrachloroaluminate anion formed from aluminium and chlorine has a tetrahedral shape, similar to carbon tetrachloride where carbon is replaced with aluminium . Some tetrachloroaluminates are soluble in organic solvents, creating an ionic non-aqueous solution, making them suitable as a component of electrolytes for batteries .
Safety and Hazards
Future Directions
Sodium tetrachloroaluminate is used as an electrolyte in sodium-nickel chloride batteries . This suggests potential future applications in the field of energy storage.
Relevant Papers There are several papers that provide more detailed information about Sodium tetrachloroaluminate. For example, a paper titled “Solubility of nickel chloride in molten sodium tetrachloroaluminate saturated with sodium chloride over the temperature range 200–400 °C” provides interesting thermodynamic data . Another paper titled “Electron-diffraction study of the molecular structure of sodium tetrachloroaluminate” provides insights into the molecular structure of Sodium tetrachloroaluminate .
properties
IUPAC Name |
sodium;tetrachloroalumanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRNXGMTZKKSR-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Al-](Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4Na |
Source


|
| Record name | sodium tetrachloroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tetrachloroaluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrachloroaluminate | |
CAS RN |
7784-16-9 |
Source


|
| Record name | Aluminate(1-), tetrachloro-, sodium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium sodium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)


![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)


![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)